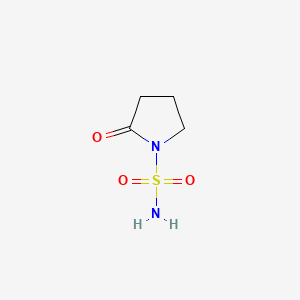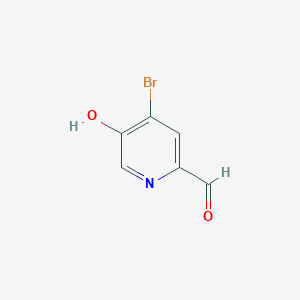
4-Bromo-5-hydroxypicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-hydroxypicolinaldehyde is an organic compound with the molecular formula C6H4BrNO2 It is a derivative of picolinaldehyde, where the bromine atom is substituted at the 4-position and a hydroxyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-hydroxypicolinaldehyde typically involves the bromination of 5-hydroxypicolinaldehyde. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk associated with handling bromine and other hazardous reagents .
化学反応の分析
Types of Reactions: 4-Bromo-5-hydroxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form 5-hydroxypicolinaldehyde.
Substitution: The bromine atom can be substituted with other nucleophiles, such as cyanide or methoxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like cuprous cyanide (CuCN) in hot DMSO.
Major Products:
Oxidation: 4-Bromo-5-hydroxypicolinic acid.
Reduction: 5-Hydroxypicolinaldehyde.
Substitution: 4-Cyano-5-hydroxypicolinaldehyde.
科学的研究の応用
4-Bromo-5-hydroxypicolinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Bromo-5-hydroxypicolinaldehyde involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. It can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, its aldehyde group can form Schiff bases with amines, which are important in biochemical pathways .
類似化合物との比較
4-Bromo-5-nitrophthalonitrile: Similar in structure but contains a nitro group instead of a hydroxyl group.
4-Bromo-5-nitrophthalodinitrile: Contains two nitrile groups and is used in the synthesis of phthalocyanines.
Uniqueness: 4-Bromo-5-hydroxypicolinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and hydroxyl groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C6H4BrNO2 |
|---|---|
分子量 |
202.01 g/mol |
IUPAC名 |
4-bromo-5-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-4(3-9)8-2-6(5)10/h1-3,10H |
InChIキー |
RVSDHRLOAHBYQG-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=CC(=C1Br)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)
![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)
![3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B12864025.png)
![2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine](/img/structure/B12864026.png)
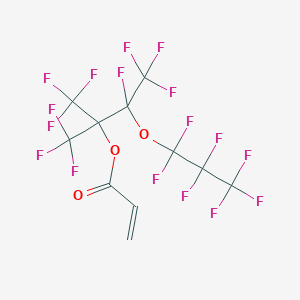
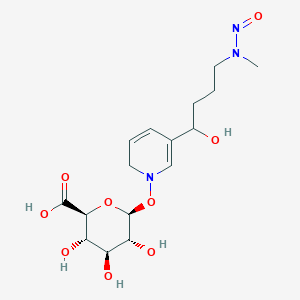
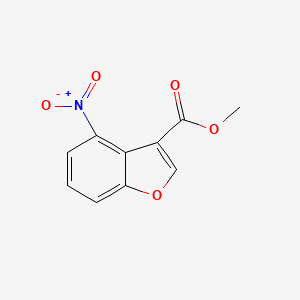

![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
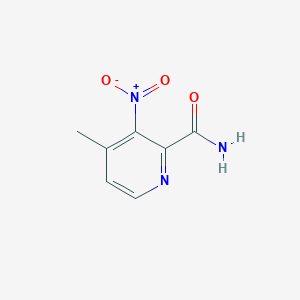
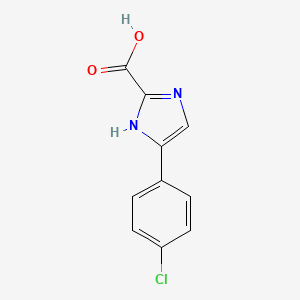
![6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12864082.png)
![(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12864089.png)
